Antibacterial Potency Against Xanthomonas oryzae pv. oryzae: 4-Fluorophenyl vs. 4-Chlorophenyl and 4-Methylphenyl Thiazole Acetamides
In a class-level structure–activity relationship study of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the 4-fluorophenyl congener exhibited an EC50 of 156.7 µM against Xanthomonas oryzae pv. oryzae, demonstrating 1.47-fold superior potency relative to bismerthiazol (230.5 µM) and 3.48-fold over thiodiazole copper (545.2 µM) [1]. While the exact CAS 1040653-62-0 compound was not directly assayed in this study, its 4-fluorophenylamino pharmacophore is identical to the active principle, and the 2-ethylphenyl acetamide tail is structurally conservative — thus potency is expected to track within the same range.
| Evidence Dimension | Antibacterial EC50 (Xanthomonas oryzae pv. oryzae) |
|---|---|
| Target Compound Data | Predicted to approximate 156.7 µM (based on 4-fluorophenyl congener) [1] |
| Comparator Or Baseline | Bismerthiazol: 230.5 µM; Thiodiazole copper: 545.2 µM [1] |
| Quantified Difference | ~1.5-fold vs. bismerthiazol; ~3.5-fold vs. thiodiazole copper |
| Conditions | In vitro turbidimetric assay; 48 h incubation; 28 °C; Muller-Hinton broth [1] |
Why This Matters
Prioritizes procurement when screening for Gram-negative plant-pathogen antibacterials; the 4-fluorophenyl substitution is essential for achieving sub-200 µM potency.
- [1] Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. Molecules 2020, 25(8), 1908. View Source
